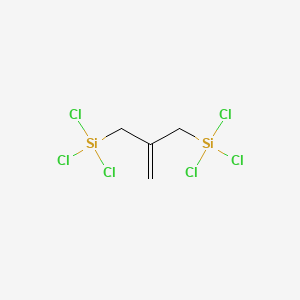

1,1-Bis(trichlorosilylmethyl)ethylene

Description

Significance of Functionalized Vinylsilanes in Synthetic Chemistry

Functionalized vinylsilanes are a class of organosilicon compounds that have proven to be exceptionally valuable building blocks in organic synthesis. The presence of a silicon atom attached to a carbon-carbon double bond imparts unique reactivity to the molecule. The silicon group can act as a "masked" hydroxyl group, can be replaced by a variety of electrophiles with retention of the double bond geometry, and can direct the stereochemical outcome of reactions on the vinyl group.

The synthetic utility of vinylsilanes is diverse, enabling the construction of complex organic molecules with high precision. Key transformations involving vinylsilanes include:

Protodesilylation: Replacement of the silyl (B83357) group with a hydrogen atom.

Halodesilylation: Replacement of the silyl group with a halogen atom.

Cross-coupling reactions: Such as the Hiyama coupling, where the carbon-silicon bond is activated by a fluoride (B91410) source to participate in palladium-catalyzed cross-coupling reactions.

Epoxidation and Dihydroxylation: The silyl group can influence the stereoselectivity of these reactions on the double bond.

The development of new and efficient methods for the synthesis of functionalized vinylsilanes remains an active area of research, with techniques like metal-free dehydrogenative silylation of enamides offering promising routes to these valuable compounds. nih.govacs.org

Context of Chlorosilanes in Polymer and Materials Science

Chlorosilanes are a fundamental class of organosilicon compounds characterized by the presence of one or more chlorine atoms bonded to a silicon atom. Their high reactivity makes them indispensable precursors in the synthesis of a vast array of silicon-containing materials. The silicon-chlorine bond is readily susceptible to nucleophilic attack, most notably by water, leading to the formation of silanols (Si-OH), which can then condense to form stable siloxane bonds (Si-O-Si). This fundamental reaction is the basis for the industrial production of silicones, a major class of polymers.

The functionality of the chlorosilane precursor (i.e., the number of chlorine atoms) dictates the structure of the resulting polymer:

| Chlorosilane Type | Functionality | Resulting Polymer Structure |

| Monofunctional (R₃SiCl) | 1 | Chain terminators, end-capping agents |

| Difunctional (R₂SiCl₂) | 2 | Linear polymer chains (e.g., polydimethylsiloxane) |

| Trifunctional (RSiCl₃) | 3 | Cross-linked networks, resins |

Beyond silicones, chlorosilanes are widely used as surface modifying agents for materials like glass and silica (B1680970), enhancing adhesion, hydrophobicity, and other surface properties. They are also employed in the synthesis of more complex organosilicon monomers and as intermediates in the production of high-purity silicon for the semiconductor industry.

Historical Perspectives and Current Research Directions in Silylmethyl Ethylene (B1197577) Derivatives

The exploration of organosilicon compounds dates back to the 19th century, with seminal work by chemists such as Charles Friedel and James Crafts. However, it was the pioneering research of Frederic Kipping in the early 20th century that laid the foundation for modern organosilicon chemistry and the development of silicones.

The study of silylmethyl ethylene derivatives, which feature a silicon atom separated from the ethylene unit by a methylene (B1212753) group, represents a more specialized area within this broader field. The introduction of the methylene spacer alters the electronic and steric properties of the molecule compared to vinylsilanes, influencing its reactivity and potential applications.

Current research in the realm of silylmethyl ethylene derivatives and related functionalized vinylsilanes is driven by the pursuit of new materials with enhanced performance characteristics. Key areas of investigation include:

Development of Novel Monomers: The synthesis of monomers like 1,1-Bis(trichlorosilylmethyl)ethylene is aimed at creating polymers with high cross-linking density, thermal stability, and tailored mechanical properties.

Advanced Polymer Architectures: The use of such multifunctional monomers allows for the creation of complex polymer structures, including hyperbranched polymers and dendrimers.

Precursors for Ceramics: Organosilicon polymers derived from these monomers can serve as preceramic materials, which upon pyrolysis yield silicon carbide (SiC) and silicon carbonitride (SiCN) ceramics with applications in high-temperature and harsh environments.

Functional Materials: The incorporation of silicon-containing moieties into organic polymers can enhance properties such as flame retardancy, UV resistance, and gas permeability.

The continued exploration of compounds like this compound is expected to yield new insights into structure-property relationships in organosilicon materials and pave the way for the development of next-generation polymers and composites.

Structure

3D Structure

Properties

IUPAC Name |

trichloro-[2-(trichlorosilylmethyl)prop-2-enyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Cl6Si2/c1-4(2-11(5,6)7)3-12(8,9)10/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQEUNVMRBBCABI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C[Si](Cl)(Cl)Cl)C[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Cl6Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370012 | |

| Record name | 1,1-BIS(TRICHLOROSILYLMETHYL)ETHYLENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78948-04-6 | |

| Record name | 1,1-BIS(TRICHLOROSILYLMETHYL)ETHYLENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-Methylene-1,3-propanediyl)bis[trichlorosilane] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Synthetic Methodologies for 1,1 Bis Trichlorosilylmethyl Ethylene and Analogous Functionalized Vinylsilanes

Catalytic Hydrosilylation Approaches

Catalytic hydrosilylation, the addition of a silicon-hydride bond across an unsaturated carbon-carbon bond, stands as one of the most efficient methods for the synthesis of organosilicon compounds. researchgate.netmdpi.com This section explores the diverse catalytic systems developed for this transformation, with an emphasis on the synthesis of vinylsilanes from alkynes.

Noble Metal Catalysis in Vinylsilane Synthesis

Catalysts based on noble metals, particularly those from the platinum group, have historically dominated the field of hydrosilylation due to their high efficiency and selectivity. mdpi.com

Platinum complexes are the most widely used catalysts for the hydrosilylation of alkynes, typically leading to the syn-addition of the silane (B1218182) to afford the (E)-vinylsilane isomer. nih.gov The reaction mechanism, often referred to as the Chalk-Harrod mechanism, involves the oxidative addition of the hydrosilane to the platinum(0) center, followed by coordination of the alkyne, migratory insertion of the alkyne into the Pt-H bond, and finally, reductive elimination of the vinylsilane product. scientificspectator.com

A variety of platinum catalysts have been employed, including the classic Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst (a Pt(0) complex with divinyltetramethyldisiloxane). researchgate.netscientificspectator.com Heterogeneous platinum catalysts, such as platinum on titania or carbon, have also been developed, offering the advantage of easy recovery and reuse. researchgate.netrsc.org Recent advancements have seen the development of platinum-[diaminocarbene] complexes that can act as photocatalysts for alkyne hydrosilylation under visible light irradiation. rsc.org

The regioselectivity of platinum-catalyzed hydrosilylation of terminal alkynes generally favors the formation of the β-isomer. However, the choice of ligands can influence the outcome. For instance, the use of bulky phosphine (B1218219) ligands like t-Bu₃P with a platinum-divinyltetramethyldisiloxane complex has been shown to be highly active and regioselective. scientificspectator.com

Table 1: Examples of Platinum-Catalyzed Hydrosilylation of Alkynes

| Catalyst | Alkyne | Silane | Major Product | Reference |

|---|---|---|---|---|

| Pt/TiO₂ | 5-Decyne | Triethylsilane | (E)-5-Triethylsilyl-5-decene | researchgate.net |

| Pt-[diaminocarbene] | Phenylacetylene | Triethylsilane | (E)-1-Phenyl-2-(triethylsilyl)ethene | rsc.org |

Rhodium and ruthenium catalysts offer alternative and often complementary selectivity to platinum-based systems in alkyne hydrosilylation.

Rhodium Catalysis: Rhodium complexes can exhibit variable selectivity depending on the ligands and reaction conditions. For example, cationic rhodium species, which can be formed in an anionic micellar system, have been shown to effect (E)-selective hydrosilylation. nih.govacs.org Conversely, many rhodium(I)-NHC (N-heterocyclic carbene) complexes catalyze the selective formation of the β-(Z) product. mdpi.com The electronic properties of the alkyne substituents can also strongly influence the regioselectivity in rhodium-catalyzed reactions. lookchem.com

Ruthenium Catalysis: Ruthenium catalysts have gained significant attention for their ability to promote unconventional regioselectivity and stereoselectivity. Certain ruthenium complexes can catalyze the trans-addition of silanes to alkynes, leading to (Z)-vinylsilanes. rawdatalibrary.net For instance, the complex [CpRu(MeCN)₃]PF₆ has been shown to catalyze the trans-hydrosilylation of a wide range of alkynes. nih.gov This catalyst can provide access to α-vinylsilane products from terminal alkynes with good regioselectivity. nih.govacs.org Furthermore, ruthenium catalysts bearing bulky and electron-donating ligands, such as a pentamethylcyclopentadienyl (Cp) ligand, can preferentially yield 2-silyl-1-alkenes (internal adducts) from 1-alkynes. acs.org Hydroxyl groups on the alkyne substrate can also direct the regioselectivity of ruthenium-catalyzed hydrosilylation. nih.gov

Table 2: Regioselectivity in Rhodium- and Ruthenium-Catalyzed Hydrosilylation

| Catalyst | Alkyne | Silane | Major Product Isomer | Reference |

|---|---|---|---|---|

| [RhCl(nbd)]₂/dppp in SDS | 1-Hexyne | HSiEt₃ | (E)-β-vinylsilane | nih.govacs.org |

| Rh(I)-NHC Complex | 1-Heptyne | HSi(OEt)₃ | (Z)-β-vinylsilane | mdpi.com |

| [CpRu(MeCN)₃]PF₆ | Phenylacetylene | HSiEt₃ | α-vinylsilane | nih.gov |

The stereochemical outcome of alkyne hydrosilylation is highly dependent on the catalyst system. While platinum catalysts generally favor syn-addition to give (E)-vinylsilanes, ruthenium and rhodium catalysts have been developed to provide access to (Z)-vinylsilanes through anti-addition pathways. nih.govscientificspectator.com

For instance, specific ruthenium hydride complexes have been found to be effective for the stereoselective formation of (Z)-vinylsilanes from sterically non-demanding terminal alkynes, while sterically demanding terminal alkynes yield (E)-vinylsilanes with the same catalyst. aminer.cn The choice of ligand is also critical; for example, cationic rhodium complexes with phosphine ligands can promote fast reductive elimination, leading to high (E)-selectivity. scientificspectator.com In contrast, the addition of iodide to a rhodium-catalyzed system can switch the selectivity to predominantly yield (Z)-alkenylsilanes. nih.gov

The continuous development of advanced catalyst systems focuses on improving efficiency, selectivity, and catalyst recyclability. Ligand design plays a pivotal role in tuning the properties of the metal center.

For rhodium catalysts, imidazolium-substituted phosphine ligands have been shown to create highly efficient and reusable catalysts for alkyne hydrosilylation. mdpi.com In ruthenium catalysis, the use of a bulky Cp* ligand has been instrumental in achieving novel regioselectivity. acs.org The interplay between the ligand and substituents on the alkyne can lead to remarkable regio- and stereodivergence. For example, with silyl (B83357) alkynes, a [Cp*Ru(MeCN)₃]⁺ catalyst can lead to α-anti-addition products, while a [CpRu(MeCN)₃]⁺ catalyst with the same substrates yields β-syn-addition products. pkusz.edu.cn

Heterobimetallic catalysts, such as those containing both rhodium and iridium, have also been explored to engineer regioselectivity by adjusting reaction conditions to favor the activity of one metal center over the other. rsc.org

Non-Noble Metal Catalysis in Organosilicon Compound Formation

In recent years, there has been a significant push towards replacing precious noble metals with more abundant and less expensive first-row transition metals for catalytic applications. rsc.orgacs.org Iron and cobalt have emerged as promising candidates for catalyzing the hydrosilylation of alkenes and alkynes. acs.org

Iron Catalysis: Iron complexes, particularly those with pyridine-2,6-diimine (PDI) ligands, have been shown to catalyze the chemo- and regioselective dimerization and cross-cycloaddition of vinylsilanes. nih.gov Iron pincer complexes have also been utilized for the hydrosilylation of alkynes, although selectivity can be a challenge. researchgate.net Furthermore, iron catalysts bearing 1,10-phenanthroline-imine ligands have been developed for the vinylzincation of terminal alkynes, showcasing high functional group tolerance and selectivity. nih.gov

Cobalt Catalysis: Cobalt-based catalysts have demonstrated significant potential in alkyne hydrosilylation. rsc.org Well-defined cobalt(I) complexes can exhibit high catalytic efficiency and selectivity, facilitating the regio- and stereoselective hydrosilylation of terminal and internal alkynes. acs.org For example, a three-coordinate cobalt(I) complex has been shown to produce β-(E)-silylalkenes from terminal alkynes with high selectivity. acs.org The development of cobalt catalyst systems often focuses on ligand design to control the reaction pathway. rsc.org

Copper Catalysis: Copper-catalyzed systems have also been developed for the synthesis of vinylsilanes. These methods can offer high stereoselectivity and provide a low-cost alternative to precious metal catalysts. rsc.org For instance, copper(I) can catalyze the highly regioselective synthesis of branched vinylsilanes from terminal alkynes. organic-chemistry.org Additionally, copper-catalyzed enantioselective hydroamination of vinylsilanes has been developed to produce chiral α-aminosilanes. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1,1-Bis(trichlorosilylmethyl)ethylene |

| 2-(Chloromethyl)allyltrichlorosilane |

| (E)-5-Triethylsilyl-5-decene |

| (E)-1-Phenyl-2-(triethylsilyl)ethene |

| (E)-1-(Triethoxysilyl)-1-heptene |

| (E)-β-vinylsilane |

| (Z)-β-vinylsilane |

| α-vinylsilane |

| 2-Silyl-1-hexene |

Cobalt-Mediated Hydrosilylation Processes

Cobalt-catalyzed hydrosilylation has emerged as a cost-effective and efficient alternative to precious metal-based systems for the formation of carbon-silicon bonds. researchgate.netncn.gov.plgelest.comuni.lursc.orgccspublishing.org.cnresearchgate.netnih.govnih.govprinceton.edu In the context of synthesizing this compound, a plausible approach involves the hydrosilylation of a suitably substituted allene (B1206475) precursor. The hydrosilylation of allenes can proceed via different pathways, leading to vinyl or allylic silanes depending on the catalyst and reaction conditions.

For the synthesis of the target molecule, a potential precursor would be 2-(chloromethyl)allyl chloride. A two-step hydrosilylation sequence could be envisioned. The first hydrosilylation with trichlorosilane (B8805176), catalyzed by a cobalt complex, could selectively form 2-(trichlorosilylmethyl)allyl chloride. A subsequent hydrosilylation of the remaining vinyl group would then yield the desired this compound. The choice of cobalt catalyst and ligands is crucial for controlling the regioselectivity of the hydrosilylation to favor the formation of the geminal bis-silyl structure. Research on the cobalt-catalyzed hydrosilylation of functionalized allenes has shown that the regioselectivity can be tuned by the ligand environment around the cobalt center. ncn.gov.plgelest.com

| Catalyst System | Substrate | Silane | Product | Yield (%) | Regioselectivity | Ref |

| Co(acac)₂ / PCy₃ | 1-phenyl-1,2-propadiene | HSiCl₃ | (Z)-1-phenyl-2-(trichlorosilyl)prop-1-ene | 85 | >98:2 | ncn.gov.pl |

| [Co(p-cymene)(bpy)] | 1-octene | HSiEt₃ | 1-(triethylsilyl)octane | 95 | anti-Markovnikov | uni.lu |

| CoCl₂ / PPh₃ | Phenylacetylene | PhSiH₃ | (E)-phenyl(styryl)silane | 92 | β-(E) | gelest.com |

Iron-Catalyzed Approaches to Silyl-Substituted Alkenes

Iron catalysis offers an even more sustainable and economical approach to the synthesis of organosilicon compounds. electrochem.orgnih.govnih.govnih.govnih.gov A notable development in this area is the iron-catalyzed dihydrosilylation of alkynes, which provides direct access to geminal bis(silanes). nih.gov This method is highly atom-economical and proceeds with excellent regioselectivity. For the synthesis of this compound, a potential strategy would involve the reaction of an appropriately substituted alkyne with a trichlorosilyl-containing reagent in the presence of an iron catalyst.

A hypothetical pathway could start from propargyl chloride. An initial silylation could introduce the first trichlorosilylmethyl group, followed by an iron-catalyzed dihydrosilylation of the alkyne moiety to install the second silyl group. Alternatively, iron-catalyzed cross-coupling reactions of organomanganese nucleophiles with alkenyl halides have been reported, suggesting another potential route. researchgate.net Furthermore, iron-catalyzed allylic C(sp³)-H silylation has been demonstrated, which could be a powerful tool for the direct functionalization of a precursor like 3-chloro-2-(chloromethyl)prop-1-ene. electrochem.org

| Catalyst System | Substrate | Reagent(s) | Product | Yield (%) | Key Feature | Ref |

| Fe(acac)₃ / PBu₃ | Phenylacetylene | H₂SiPh₂ | 1,1-bis(diphenylsilyl)-2-phenylethane | 91 | Dihydrosilylation | nih.gov |

| Fe(acac)₃ | Bis(aryl)manganese | (Z)-ethyl 3-iodoacrylate | (E)-ethyl 3-arylacrylate | 80 | Cross-coupling | researchgate.net |

| [Fp*(thf)]⁺BF₄⁻ | Propylene | Carbonyl electrophile | Allylic C-C coupled product | - | Allylic C-H functionalization | unt.edu |

Radical Silylation Pathways for Carbon-Silicon Bond Formation

Radical-mediated reactions provide a powerful platform for the formation of C-Si bonds, often under mild conditions and with good functional group tolerance. ccspublishing.org.cntum.de The synthesis of this compound could potentially be achieved through a radical addition of trichlorosilane to a suitable precursor. One possible route involves the radical-initiated hydrosilylation of 2-(trichlorosilylmethyl)allyl chloride. The reaction can be initiated by various methods, including the use of peroxides, azo compounds, or photolysis. organic-chemistry.org

The regioselectivity of the radical addition is a critical factor. The addition of the trichlorosilyl (B107488) radical to the double bond of the allylic chloride precursor would need to favor the formation of the more stable radical intermediate, which would then abstract a hydrogen atom from another molecule of trichlorosilane to propagate the chain reaction and yield the desired product. The success of this approach would depend on controlling the regioselectivity of the radical addition and minimizing side reactions, such as polymerization or reduction of the chloride.

| Initiator | Substrate | Silane | Product | Yield (%) | Conditions | Ref |

| Dibenzoyl peroxide | 1-Hexene | HSiCl₃ | 1-(Trichlorosilyl)hexane | 85 | 80 °C | organic-chemistry.org |

| AIBN | Styrene | HSi(OEt)₃ | (2-phenylethyl)triethoxysilane | 90 | UV irradiation | tum.de |

| Di-tert-butyl peroxide | Acrylonitrile | HSiMe₂Ph | 3-(dimethylphenylsilyl)propanenitrile | 78 | 140 °C | ccspublishing.org.cn |

Electrosynthesis and Electrocatalytic Methodologies for Organosilicon Scaffolds

Electrochemical methods offer a green and versatile alternative for the synthesis of organosilicon compounds, avoiding the use of harsh chemical reagents. ncn.gov.plelectrochem.orgresearchgate.netresearchgate.net The electrosynthesis of this compound could be envisioned through the reductive or oxidative coupling of appropriate precursors. For instance, the electrochemical reduction of a mixture of 2,3-dichloro-1-propene (B165496) and trichlorosilane in an undivided cell could potentially lead to the formation of the target molecule. This approach would rely on the generation of silyl anions or radicals at the cathode, which would then react with the chlorinated alkene.

Another possibility is the electrocatalytic silylation, where a mediator is used to facilitate the electron transfer process. The choice of electrode material, solvent, and supporting electrolyte is crucial for the success of these reactions, as they significantly influence the reaction pathway and product distribution. While the direct electrosynthesis of this compound has not been reported, the successful synthesis of other organosilicon compounds through electrochemical means suggests the feasibility of this approach. electrochem.orgresearchgate.net

| Method | Precursors | Product | Yield (%) | Key Feature | Ref |

| Electroreductive silylation | Allylic halides, Chlorosilanes | Allylsilanes | up to 90 | One-step process | electrochem.org |

| Electrocatalytic disilylation | Alkenes, Dichlorosilanes | Disilylated alkanes | - | Mg anode, graphite (B72142) cathode | researchgate.net |

| Anodic oxidation | Silylboranes, Alkynes | Vinylsilanes | good to excellent | Catalyst-free | researchgate.net |

Metal-Free Dehydrogenative Silylation Strategies

Metal-free dehydrogenative silylation has gained significant attention as an atom-economical and environmentally benign method for constructing C-Si bonds. researchgate.netbohrium.comresearchgate.netgoogle.com This approach typically involves the reaction of a C-H bond with a hydrosilane, releasing dihydrogen as the only byproduct. For the synthesis of functionalized vinylsilanes analogous to the target compound, a metal-free dehydrogenative silylation of a pre-functionalized alkene could be a viable strategy.

A potential substrate could be a 1,1-disubstituted ethylene (B1197577) derivative where one of the substituents is a methyl group and the other is a chloromethyl group. A regioselective dehydrogenative silylation of the methyl C-H bond with trichlorosilane, followed by functional group manipulation of the chloromethyl group to introduce the second trichlorosilylmethyl moiety, could lead to the desired product. The reaction is often promoted by strong bases or radical initiators. researchgate.netgoogle.com

Chromium(II)-Mediated Olefination Reactions for Functionalized Vinylsilane Precursors

Chromium(II)-mediated reactions are powerful tools for the formation of carbon-carbon bonds, particularly in the synthesis of complex molecules. tum.deresearchgate.netacs.orgnih.gov The synthesis of vinylsilanes, including those with geminal silyl groups, can be achieved through chromium(II)-mediated olefination of aldehydes with geminal dichromio or related reagents. tum.deacs.org

To synthesize this compound, one could envision a reaction between a suitable aldehyde and a geminal bis(trichlorosilyl)methane (B1586081) derivative activated by chromium(II) chloride. The synthesis of bis(trichlorosilyl)methane itself is a known process. gelest.comuni.lusigmaaldrich.com The chromium(II)-mediated coupling would then generate the desired vinylidene structure. This approach offers the potential for high stereoselectivity and functional group tolerance.

| Reagent 1 | Reagent 2 | Product | Yield (%) | Key Feature | Ref |

| Aldehyde | Dibromomethylenebis(trimethylsilane) / CrCl₂ | Vinylbis(silane) | - | Olefination | tum.deacs.org |

| Alkenyl(mesityl)iodonium tetrafluoroborate | Aldehyde / CrCl₂ | Alkenylated alcohol | - | Exclusive alkenylation | nih.gov |

| Crotyl bromide | Aldehyde / CrCl₃ | anti-Homoallyl alcohol | excellent | High diastereoselectivity | researchgate.net |

Multistep Synthesis Design for Complex Organosilicon Monomers

Given the complexity of this compound, a multistep synthetic approach is likely necessary for its practical preparation. unt.edubohrium.comacs.orgias.ac.in Designing an efficient multistep synthesis requires careful consideration of starting materials, reaction sequences, and purification strategies.

A plausible synthetic route could commence with a readily available starting material like 1,3-dichloro-2-(chloromethyl)propane. A series of nucleophilic substitutions and functional group interconversions could be employed to introduce the two trichlorosilyl groups. For example, reaction with a silyl anion equivalent, such as a silyl-Grignard or silyllithium reagent, could be used to form the C-Si bonds. Subsequent elimination of a suitable leaving group would then generate the central double bond.

Another conceptual approach could start from 2-methylenepropane-1,3-diol. Conversion of the diol to a dihalide, followed by reaction with a trichlorosilylating agent, could provide a pathway to the target molecule. The development of such a multistep synthesis would require optimization of each step to ensure high yields and selectivity, ultimately leading to an efficient and scalable process for this valuable organosilicon monomer.

Investigating the Reactivity and Reaction Mechanisms of 1,1 Bis Trichlorosilylmethyl Ethylene Derivatives

Transformations Involving the Vinyl Moiety

The vinyl group in 1,1-Bis(trichlorosilylmethyl)ethylene serves as a handle for a variety of carbon-carbon bond-forming reactions and functionalizations, typical of vinylsilanes.

Cross-Coupling Reactions of Vinylsilanes (e.g., Palladium-Catalyzed)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. researchgate.net While organotrichlorosilanes themselves are not typically active in standard cross-coupling protocols, they can be readily converted into more reactive species. The trichlorosilyl (B107488) groups of this compound can be hydrolyzed to organosilanols, which are effective coupling partners in palladium-catalyzed reactions. nih.gov This approach avoids the use of fluoride (B91410) activators often required for other organosilanes. nih.gov

The general mechanism involves three key steps: oxidative addition of an organic halide to a palladium(0) complex, transmetalation from the silicon nucleophile to the palladium(II) center, and reductive elimination to form the final product and regenerate the palladium(0) catalyst. nih.govyoutube.com The use of organosilanols or their corresponding silanolate salts facilitates the transmetalation step. nih.gov For aryl chlorides, which are often less reactive than bromides or iodides, the development of catalysts based on bulky, electron-rich phosphine (B1218219) ligands has been crucial for achieving high efficiency. researchgate.netnih.gov

Table 1: Representative Palladium-Catalyzed Cross-Coupling of Vinylsilane Derivatives

| Coupling Partners | Catalyst System | Base/Activator | Product Type | Key Finding | Reference |

|---|---|---|---|---|---|

| Vinylsilanol & Aryl Iodide | Pd(dba)₂ / Ligand | Brønsted Base (e.g., NaOH) | Arylated Vinylsilane | Silanols couple readily without fluoride activation. | nih.gov |

| Vinylsilanol & Aryl Chloride | Pd(OAc)₂ / BippyPhos Ligand | KOPh | Arylated Vinylsilane | Weaker bases can be effective, increasing functional group tolerance. | nih.gov |

| Organopentafluorosilicate & Organic Halide | Palladium Complex | - | Coupled Product | Organofluorosilicates, derived from trichlorosilanes, are viable coupling partners. | acs.org |

Olefin Metathesis and Dimerization Reactions

Olefin metathesis is a highly effective reaction for the redistribution of alkene fragments via the cleavage and formation of carbon-carbon double bonds, catalyzed by transition metal complexes like Grubbs' or Schrock catalysts. wikipedia.orglibretexts.org The vinyl group of this compound can participate in cross-metathesis reactions with other olefins. d-nb.info This allows for the synthesis of more complex, substituted alkenyl bis(trichlorosilyl) derivatives.

Studies on vinylsilanes show that they readily undergo cross-metathesis with partners like styrenes and other alkenes in the presence of ruthenium catalysts. d-nb.infoacs.org A key observation is that vinylsilanes are often inactive toward self-metathesis, which simplifies the product mixture by minimizing homodimerization. d-nb.info The reaction is typically driven to completion by the removal of a volatile byproduct, such as ethylene (B1197577). wikipedia.orgacs.org These reactions generally exhibit high stereoselectivity, strongly favoring the formation of the E-isomer. d-nb.info

In the absence of a cross-coupling partner, iron-catalyzed dimerization of vinylsilanes can occur, leading to hydroalkenylation products with high head-to-head regioselectivity. nih.gov

Table 2: Olefin Metathesis Reactions Involving Vinylsilanes

| Vinylsilane Reactant | Olefin Partner | Catalyst | Reaction Type | Key Outcome | Reference |

|---|---|---|---|---|---|

| H₂C=CHSi(OMe)₃ | Styrene | Grubbs' First Generation | Cross-Metathesis | High conversion (≥95%) to (E)-silylstyrene at room temperature. | d-nb.infoacs.org |

| H₂C=CHSi(OEt)₃ | 1-Alkenes | Grubbs' First Generation | Cross-Metathesis | Good yields of E-isomers; vinylsilane used in excess to prevent olefin self-metathesis. | d-nb.info |

| Trimethylvinylsilane | None | (PDI)Iron Complex | Homodimerization | Chemoselective formation of head-to-head dimer with >98% purity. | nih.gov |

Cycloaddition Chemistry of the Carbon-Carbon Double Bond

The carbon-carbon double bond in this compound can participate in various cycloaddition reactions to form cyclic structures. These reactions provide pathways to complex carbocyclic and heterocyclic frameworks containing the geminal bis(silylmethyl) moiety.

Iron-catalyzed [2+2] and [4+2] cross-cycloadditions between vinylsilanes and 1,3-dienes have been demonstrated. nih.gov The chemoselectivity between these two pathways is controlled by the substitution pattern of the diene. This method allows for the formation of functionalized cyclobutanes and cyclohexenes. nih.gov The reaction is believed to proceed through an iron-metallacyclopentane intermediate, with the silyl (B83357) substituent influencing the subsequent reductive elimination or β-hydride elimination pathways that determine the final product. nih.gov Furthermore, derivatives of vinyltrichlorosilane, such as organopentafluorosilicates, are known to participate in Diels-Alder reactions with dienes. acs.org

Table 3: Cycloaddition Reactions of Vinylsilane Derivatives

| Vinylsilane Derivative | Reaction Partner | Catalyst/Conditions | Reaction Type | Product | Reference |

|---|---|---|---|---|---|

| Trimethylvinylsilane | 4-Substituted 1,3-Diene | (PDI)Iron Complex | [2+2] Cycloaddition | Substituted Vinylcyclobutane | nih.gov |

| Trimethylvinylsilane | 2-Substituted 1,3-Diene | (PDI)Iron Complex | [4+2] Cycloaddition | Substituted Silylcyclohexene | nih.gov |

| Vinyl-pentafluorosilicate | Dienes | Thermal | Diels-Alder | Cyclohexenyl-pentafluorosilicate | acs.org |

Functionalization via Electrophilic or Radical Additions

The vinyl group is susceptible to both electrophilic and radical additions, with the regiochemical outcome influenced by the silicon atom. In electrophilic additions, the β-effect of silicon stabilizes a positive charge on the carbon atom beta to the silicon, directing the electrophile to the α-carbon.

Radical additions also exhibit regioselectivity. For instance, a photocatalyzed, metal-free hydrosilylation process involves the addition of a silyl radical to an alkenyl substrate. nih.gov In the context of this compound, a radical would preferentially add to the β-carbon (the terminal CH₂), generating a more stable radical on the α-carbon, which is stabilized by the adjacent silyl groups. This intermediate would then be trapped to complete the functionalization. nih.gov

Reactivity of the Trichlorosilyl Groups

The two trichlorosilyl groups are the most reactive sites on the molecule under nucleophilic or hydrolytic conditions, serving as gateways to the formation of siloxane materials.

Hydrolysis and Controlled Condensation Reactions for Network Formation

The trichlorosilyl functional group is highly susceptible to hydrolysis. In the presence of water or atmospheric moisture, this compound will readily react to form 1,1-Bis(trihydroxysilylmethyl)ethylene and hydrogen chloride. lookchem.com This newly formed silanetriol is highly unstable and immediately undergoes intermolecular condensation.

This condensation process involves the elimination of water between hydroxyl groups on adjacent molecules, forming strong and stable siloxane (Si-O-Si) bonds. Because each hydrolyzed silicon atom possesses three hydroxyl groups, a dense, three-dimensional, cross-linked polysiloxane network is created. The original 2-methylenepropane-1,3-diyl backbone is covalently incorporated as a bridging organic unit within this inorganic network, forming an organic-inorganic hybrid material. The properties of the final networked polymer can be tailored by controlling the hydrolysis and condensation conditions.

Nucleophilic Substitutions at Silicon Centers with Various Reagents

The two trichlorosilyl (-SiCl₃) groups in this compound are highly susceptible to nucleophilic substitution. The electron-withdrawing nature of the chlorine atoms renders the silicon atoms highly electrophilic, facilitating attack by a wide array of nucleophiles. These reactions proceed by replacing one or more of the chlorine atoms with a new substituent, allowing for extensive functionalization of the molecule.

The substitution reactions typically follow a bimolecular nucleophilic substitution (Sɴ2) mechanism. Kinetic studies on analogous trimethylsilylmethyl arenesulfonates reacting with amines have indicated an Sɴ2 process with a relatively tight transition state. rsc.orgrsc.org The presence of the α-silyl group can enhance reaction rates by destabilizing the ground state through geminal interactions. rsc.org Common nucleophiles for these transformations include water, alcohols, organometallic reagents, and amines. Complete substitution of all six chlorine atoms can lead to the formation of complex, three-dimensional structures.

The table below summarizes the expected outcomes of nucleophilic substitution reactions at the silicon centers of this compound with various classes of reagents.

| Reagent Class | Specific Reagent (Example) | Expected Product | Notes |

| Water/Hydrolysis | H₂O | 1,1-Bis(trihydroxysilylmethyl)ethylene / Polysiloxanes | Highly reactive; often leads to the formation of cross-linked polysiloxane networks through subsequent condensation of the silanol (B1196071) groups. |

| Alcohols | Ethanol (C₂H₅OH) | 1,1-Bis(triethoxysilylmethyl)ethylene | Results in the formation of alkoxysilanes. This reaction is typically performed in the presence of a base (e.g., a tertiary amine) to neutralize the HCl byproduct. acs.org |

| Organometallic Reagents | Methylmagnesium bromide (CH₃MgBr) | 1,1-Bis(trimethylsilylmethyl)ethylene | Grignard or organolithium reagents are effective for forming new silicon-carbon bonds, replacing chlorine with alkyl or aryl groups. |

| Amines | Diethylamine ((C₂H₅)₂NH) | 1,1-Bis(tris(diethylamino)silylmethyl)ethylene | Forms aminosilanes. The reaction stoichiometry can be controlled to achieve partial or full substitution. |

Formation and Reactivity of Silyl Anions Derived from Trichlorosilanes

Silyl anions are potent nucleophiles and valuable intermediates in organic synthesis. wpmucdn.com Their generation typically involves the reduction of a halosilane or the deprotonation of a hydrosilane. While there is no specific literature detailing the formation of a silyl anion directly from this compound, the principles of silyl anion generation can be applied to its derivatives.

For instance, if the trichlorosilyl groups were first converted to hydrosilyl groups (-SiH₃) via reduction, subsequent deprotonation with a strong, non-nucleophilic base could potentially generate a bis(silyl anion). More commonly, silyl anions are generated from related precursors. The combination of trichlorosilane (B8805176) (HSiCl₃) and a tertiary amine, for example, can act as a source of reactive silyl species for reductive silylations. acs.org In other systems, silyl anions have been generated from polysilanes by treatment with strong bases like potassium tert-butoxide. nih.govacs.org

A hypothetical bis(silyl anion) derived from a reduced form of this compound would be a highly reactive dianion. Its reactivity would be characterized by:

Nucleophilic Attack: Acting as a potent C- or Si-centered nucleophile, it could react with a variety of electrophiles, such as alkyl halides, carbonyl compounds, and epoxides, to form new carbon-carbon or carbon-silicon bonds.

Umpolung Reactivity: The phenyldimethylsilyl group is sometimes considered a masked hydroxyl group, showcasing the "umpolung" or reverse-polarity reactivity that silyl anions enable. wpmucdn.com

Conjugate Addition: In the form of silyl cuprates, these anions are highly effective for 1,4-conjugate additions to α,β-unsaturated carbonyl compounds. wpmucdn.com

The development of methods to generate such anions from this compound or its derivatives would significantly broaden its synthetic utility.

Reactions as Trichlorosilyl Enolates (e.g., Aldol (B89426) Additions)

Trichlorosilyl enol ethers are powerful reagents in organic chemistry, particularly known for their application in Lewis base-catalyzed aldol additions. However, it is important to clarify that This compound is not a trichlorosilyl enolate and cannot directly participate in reactions characteristic of this functional group. A silyl enol ether has a general structure of R₂C=C(R)-OSiR₃, where a silyloxy group is attached to a carbon-carbon double bond. In contrast, this compound has silyl groups attached via a methylene (B1212753) (-CH₂-) bridge to the double bond.

The chemistry of related compounds, such as 1,3-bis-silyl enol ethers, which can be considered as masked 1,3-dicarbonyl dianion equivalents, highlights the synthetic potential of geminal silyl functionalities. researchgate.net These masked dianions undergo Lewis acid-catalyzed cyclization reactions with various electrophiles, including aldehydes, acetals, and epoxides, to form a range of heterocyclic and carbocyclic structures. researchgate.net While not directly applicable to this compound itself, this chemistry illustrates the types of complex transformations that can be achieved with molecules bearing multiple silyl groups.

Mechanistic Elucidation of Key Transformations

Detailed Catalytic Cycles in Transition Metal-Mediated Processes

The carbon-carbon double bond in this compound is a key site for transition metal-catalyzed transformations, such as polymerization, hydrogenation, and hydrosilylation. Although specific studies on this molecule are scarce, plausible catalytic cycles can be proposed based on well-established mechanisms.

For instance, in a potential hydrosilylation reaction across the double bond using a platinum-based catalyst (e.g., Karstedt's catalyst), the process would likely follow a Chalk-Harrod or a modified Chalk-Harrod mechanism.

Proposed Catalytic Cycle for Hydrosilylation:

Oxidative Addition: The platinum(0) catalyst undergoes oxidative addition into the Si-H bond of a hydrosilane (e.g., HSiR₃), forming a Pt(II)-hydrido-silyl intermediate.

Alkene Coordination: The this compound substrate coordinates to the platinum center.

Migratory Insertion: The coordinated alkene inserts into either the Pt-H bond (hydrometallation) or the Pt-Si bond (silylmetallation). The regioselectivity of this step is critical (see 3.3.3).

Reductive Elimination: The resulting alkyl-platinum-silyl intermediate undergoes reductive elimination to release the saturated product and regenerate the Pt(0) catalyst.

Similarly, Ziegler-Natta catalysts , which are typically titanium-based systems supported on magnesium chloride, could potentially polymerize this compound. mdpi.comresearchgate.net The catalytic cycle would involve the coordination of the alkene to an active titanium center, followed by insertion into the growing polymer chain. mdpi.com

Identification of Reaction Intermediates and Transition States

The reactions of this compound and its derivatives involve several key reactive intermediates and transition states.

Hypervalent Silicon Intermediates: During nucleophilic substitution at the silicon centers, the reaction proceeds through a five-coordinate, trigonal bipyramidal transition state or intermediate. acs.org The incoming nucleophile and the leaving group occupy the axial positions.

Carbocationic Intermediates: Electrophilic addition to the C=C double bond (e.g., addition of HBr) would proceed through a carbocation intermediate. The stability of this intermediate, influenced by the adjacent silylmethyl groups, would determine the regiochemical outcome of the reaction.

Silenes: While unlikely to form from the parent molecule under typical conditions, photochemical reactions of more complex, related bis-acylsilanes are known to generate silene (Si=C) intermediates via a Brook rearrangement, which can then undergo dimerization or other rearrangements. nih.govacs.org

Radical Intermediates: Under radical-initiated conditions (e.g., using AIBN), reactions at the double bond would involve radical intermediates. For example, radical-mediated hydrosilylation would involve the addition of a silyl radical to the double bond to form a carbon-centered radical, which then abstracts a hydrogen atom from another hydrosilane molecule to propagate the chain.

Regioselectivity and Stereoselectivity Control Mechanisms

Control over regioselectivity and stereoselectivity is paramount in harnessing the synthetic potential of this compound.

Regioselectivity: This refers to the preferential formation of one constitutional isomer over another. khanacademy.org In reactions involving the unsymmetrical double bond of this compound, the primary factor governing regioselectivity is the electronic and steric influence of the two geminal -CH₂SiCl₃ groups.

Electrophilic Addition: In the addition of an electrophile (E⁺), the reaction will proceed via the more stable carbocation. The silicon atom can stabilize a positive charge on the β-carbon (the β-silicon effect), but the electron-withdrawing chlorine atoms would have a counteracting destabilizing inductive effect. The regioselectivity of such additions would therefore depend on the balance of these effects and the nature of the specific electrophile.

Hydrosilylation/Hydroboration: In catalytic additions, the regioselectivity is often dictated by the catalyst and ligands. For example, iridium-catalyzed dihydroboration of related thioalkynes shows excellent regioselectivity, forming gem-diboryl compounds through two sequential, highly selective hydroboration events. researchgate.net Similar catalyst control could potentially be applied to direct the addition of reagents across the double bond of this compound.

Stereoselectivity: This refers to the preferential formation of one stereoisomer over another. khanacademy.org

Polymerization: If this compound were to be polymerized, the process could potentially lead to a polymer with specific tacticity (isotactic, syndiotactic, or atactic), depending on the catalyst and reaction conditions used.

Addition Reactions: Reactions that create new stereocenters, such as catalytic asymmetric hydrogenation or dihydroxylation of the double bond, would require chiral catalysts to control the stereochemical outcome. The bulky -CH₂SiCl₃ groups would play a significant role in the facial selectivity of the approach of reagents to the double bond. DFT calculations on related Diels-Alder reactions of gem-diborylalkenes have been used to provide insight into the factors controlling stereoselectivity. nih.gov

Advanced Materials Applications and Polymer Science with 1,1 Bis Trichlorosilylmethyl Ethylene As a Monomer

Polymer Precursors for Silicon-Containing Macromolecules

The dual reactivity of 1,1-Bis(trichlorosilylmethyl)ethylene, stemming from its hydrolyzable trichlorosilyl (B107488) groups and the potential for addition reactions across the carbon-carbon double bond, makes it a valuable precursor for a range of silicon-containing polymers. These polymers are often designed as processable intermediates that can be converted into high-performance ceramic materials or utilized for their intrinsic properties.

Design and Synthesis of Polysiloxanes with Controlled Architectures

Polysiloxanes are a significant class of inorganic polymers known for their thermal stability, low glass transition temperatures, and biocompatibility. The synthesis of polysiloxanes from this compound typically involves the hydrolysis and subsequent polycondensation of its trichlorosilyl groups. The hydrolysis of the Si-Cl bonds yields reactive silanol (B1196071) (Si-OH) groups, which then condense to form siloxane (Si-O-Si) linkages, releasing water or hydrochloric acid as byproducts.

The presence of two trichlorosilyl groups on the monomer facilitates the formation of a highly cross-linked polysiloxane network. The degree of cross-linking and the final polymer architecture can be controlled by carefully managing the reaction conditions, such as temperature, pH, and the concentration of water. mdpi.com The resulting polysiloxanes can be designed to have specific properties, such as tailored thermal stability and mechanical strength, by co-condensing this compound with other organosilane precursors. researchgate.net

Table 1: General Conditions for Polysiloxane Synthesis from Chlorosilanes

| Parameter | Condition | Rationale |

| Reaction Type | Hydrolysis and Polycondensation | Converts Si-Cl bonds to Si-O-Si linkages. |

| Catalyst | Acid or Base | Influences the rate and structure of polymerization. |

| Solvent | Organic solvent (e.g., Toluene) | To dissolve the monomer and control the reaction. |

| Temperature | 0°C to 100°C | Controls the rate of hydrolysis and condensation. mdpi.com |

Development of Polycarbosilanes as Precursors for Silicon Carbide Ceramics

Polycarbosilanes are key preceramic polymers used in the manufacture of silicon carbide (SiC) fibers and bulk ceramics. sciopen.comosti.gov These polymers are characterized by a backbone of alternating silicon and carbon atoms. The synthesis of polycarbosilanes from this compound can be envisioned through reactions like Wurtz-type coupling or Grignard reactions, which create Si-C bonds. researchgate.net

In a potential Wurtz-type reaction, the trichlorosilyl groups of this compound could react with an alkali metal, such as sodium, to form Si-Si bonds, which can then rearrange at higher temperatures (Kumada rearrangement) to form a polycarbosilane structure. osti.gov Alternatively, Grignard reagents could be used to facilitate the coupling of the monomer units. The resulting polycarbosilane would be a highly branched structure due to the functionality of the starting monomer. Upon pyrolysis at high temperatures in an inert atmosphere, this preceramic polymer would decompose to yield silicon carbide, with the ethylene (B1197577) group in the monomer contributing to the carbon content of the final ceramic. sciopen.commdpi.com

Table 2: Properties of Polycarbosilane Precursors and Resulting SiC Ceramics

| Precursor Property | Typical Value/Characteristic | Influence on SiC Ceramic |

| Molecular Weight | 1000 - 2500 g/mol osti.govresearchgate.net | Affects spinnability for fiber production. |

| Ceramic Yield | 65% - 85% osti.govmdpi.com | Higher yield is economically favorable. |

| Structure | Linear or Branched researchgate.net | Influences the microstructure of the ceramic. |

| Pyrolysis Temperature | 800°C - 1200°C sciopen.com | Determines the conversion to amorphous or crystalline SiC. |

Synthesis of Polysilazanes for Silicon Nitride and Related Ceramics

Polysilazanes, which contain Si-N bonds in their backbone, are important precursors for the production of silicon nitride (Si₃N₄) and silicon carbonitride (SiCN) ceramics. The synthesis of polysilazanes from this compound can be achieved through ammonolysis or aminolysis.

In ammonolysis, the trichlorosilyl groups of the monomer react with ammonia (B1221849) (NH₃). arxiv.org This reaction leads to the formation of Si-N bonds and the release of ammonium (B1175870) chloride. The resulting polymer would be a highly cross-linked polysilazane due to the trifunctional nature of the silyl (B83357) groups. The ethylene moiety would be incorporated into the polymer network and would contribute to the carbon content of the ceramic upon pyrolysis. The properties of the final ceramic, such as the Si:C:N ratio, can be tailored by controlling the reaction stoichiometry and pyrolysis conditions.

Formation of Hybrid Organic-Inorganic Polymers

Hybrid organic-inorganic polymers combine the properties of both organic and inorganic components at the molecular level. This compound is an ideal candidate for creating such materials due to its combination of reactive inorganic (trichlorosilyl) and organic (ethylene) functionalities.

These hybrid polymers can be synthesized by co-condensing this compound with various metal alkoxides, such as tetraethoxysilane (TEOS), through a sol-gel process. The hydrolysis and co-condensation of the trichlorosilyl and alkoxy groups lead to the formation of a cross-linked inorganic oxide network with covalently incorporated organic ethylene groups. researchgate.net The properties of these hybrid materials, including mechanical strength, thermal stability, and optical properties, can be finely tuned by varying the ratio of the organic and inorganic components.

Photopolymerization of Silicon-Containing Multifunctional Monomers

The ethylene group in this compound introduces the potential for photopolymerization. This process involves the use of a photoinitiator that, upon exposure to UV light, generates reactive species (radicals or cations) that initiate the polymerization of the vinyl groups. google.com

If the trichlorosilyl groups are first hydrolyzed and condensed to form a polysiloxane oligomer or network with pendant ethylene groups, a photocurable resin can be formulated. The addition of a suitable photoinitiator, such as a phosphine (B1218219) oxide derivative, would allow for rapid curing upon UV irradiation. arxiv.org This technique is advantageous for applications requiring rapid, on-demand curing, such as in coatings, adhesives, and 3D printing. The resulting cross-linked material would exhibit properties derived from both the polysiloxane backbone and the polyethylene (B3416737) linkages. scispace.com

Hybrid Organic-Inorganic Materials and Nanocomposites

The incorporation of this compound-derived polymers into nanocomposites offers a pathway to materials with enhanced properties. The silicon-containing polymer can act as a matrix for various nanofillers or as a surface modification agent to improve the compatibility between an inorganic filler and an organic polymer matrix.

For instance, polymers synthesized from this compound can be used to create nanocomposites by incorporating nanofillers such as silica (B1680970), titania, or carbon nanotubes. The polymer matrix, rich in silicon, can exhibit strong interactions with inorganic nanofillers, leading to improved dispersion and enhanced mechanical and thermal properties of the composite material. The synthesis of such nanocomposites can be achieved through methods like in-situ polymerization, where the monomer is polymerized in the presence of the nanofiller.

Sol-Gel Polymerization for Porous Silicon-Based Materials

The sol-gel process is a versatile method for synthesizing inorganic networks from molecular precursors. For organosilicon compounds like this compound, this process involves hydrolysis and condensation reactions of the trichlorosilyl groups.

The synthesis begins with the hydrolysis of the Si-Cl bonds in the presence of water, which are highly susceptible to this reaction. This step results in the formation of silanol (Si-OH) groups and hydrochloric acid as a byproduct. Subsequent condensation reactions occur between these silanol groups, or between a silanol group and a remaining trichlorosilyl group, to form stable siloxane (Si-O-Si) bridges.

Given that this compound possesses two trichlorosilyl groups, it can act as a cross-linking agent, leading to the formation of a three-dimensional network. The central ethylene group is preserved within this network structure. The process transitions from a colloidal suspension, or "sol," to a continuous solid phase, or "gel." nih.gov

By carefully controlling reaction parameters such as the concentration of the precursor, the water-to-silane ratio, pH, and temperature, the structure of the resulting gel can be tailored. After formation, the gel is typically aged and then dried. The drying method is critical in determining the final porosity of the material. Supercritical drying, for example, can preserve the gel's porous structure by avoiding the capillary stresses that cause collapse, leading to the formation of highly porous, low-density materials known as aerogels.

The resulting materials are porous silicon-based organic-inorganic hybrids. The pore size can range from nanometers to micrometers, depending on the synthesis conditions. google.comgoogle.comwipo.int These porous structures are valuable for applications such as thermal insulation, catalyst supports, and as matrices for various functional materials.

Table 1: Potential Properties of Porous Materials from this compound

| Property | Description | Potential Advantage |

| Porosity | High internal surface area due to the formation of a cross-linked network. google.comwipo.int | Suitable for catalysis, separation, and sensing applications. |

| Composition | Silicon-carbon composite with a Si-O-Si backbone and organic ethylene linkers. google.com | Combines the thermal stability of silica with the functionality of organic groups. |

| Density | Can be synthesized as low-density aerogels or higher-density xerogels. google.com | Lightweight materials for aerospace and insulation. |

| Mechanical Integrity | The bifunctional nature of the monomer can lead to a robust, cross-linked network. | Enhanced durability compared to materials from monofunctional silanes. |

Surface Functionalization and Self-Assembled Monolayer (SAM) Formation

The trichlorosilyl groups of this compound are highly reactive towards hydroxylated surfaces, such as those of silicon wafers (SiO₂), glass, and metal oxides. This reactivity is the basis for its use in surface functionalization and the formation of self-assembled monolayers (SAMs).

The process of SAM formation involves the chemisorption of the silane (B1218182) from a solution or the vapor phase onto the substrate. The trichlorosilyl groups readily react with surface hydroxyl (-OH) groups to form strong, covalent Si-O-substrate bonds. nih.gov The presence of trace amounts of water on the surface facilitates the formation of silanol intermediates, which then condense with the surface.

Because this compound has two such reactive groups, it can form multiple anchor points to the substrate, potentially leading to a more robust and hydrolytically stable layer compared to conventional monofunctional silanes. gelest.com The molecule can anchor via one or both of its trichlorosilyl "legs." Furthermore, lateral cross-linking between adjacent molecules can occur through the condensation of their remaining Si-Cl or Si-OH groups, creating a networked, polymeric film on the surface. nih.gov

The central ethylene group (=C(CH₂-)₂) is oriented away from the surface, presenting a chemically distinct interface. This vinyl group is available for further chemical modification, allowing for the grafting of polymers or the attachment of biomolecules, making it a versatile platform for creating complex surface architectures.

Table 2: Characteristics of SAMs from this compound

| Feature | Description | Reference |

| Attachment Chemistry | Covalent Si-O bonds form between the trichlorosilyl groups and hydroxylated surfaces. | nih.gov |

| Stability | Dipodal silanes can offer enhanced hydrolytic stability due to multiple attachment points. | gelest.com |

| Surface Functionality | The exposed ethylene group provides a handle for subsequent chemical reactions. | |

| Layer Structure | Can form monolayers or cross-linked multilayer films depending on reaction conditions. | nih.govnih.gov |

Reinforcement Strategies in Polymer Nanocomposites (e.g., with Rice Husk Ash)

Polymer nanocomposites are materials where a polymer matrix is reinforced with nanoscale fillers to enhance its properties. Rice husk ash (RHA), a byproduct of rice milling, is rich in amorphous silica and is a cost-effective, sustainable filler. nih.govresearchgate.net However, the inherent incompatibility between the hydrophilic silica surface of RHA and typically hydrophobic polymer matrices often leads to poor interfacial adhesion and, consequently, suboptimal performance.

Organosilanes like this compound can act as coupling agents to bridge this incompatibility. The mechanism involves a dual-reaction pathway:

Reaction with the Filler: The trichlorosilyl groups of the silane react with the abundant silanol groups on the surface of the RHA silica. This reaction forms strong covalent bonds, effectively coating the ash particles with a layer of organofunctional molecules. researchgate.net

Interaction with the Polymer Matrix: The outward-facing ethylene group on the now-surface-modified RHA can interact with the polymer matrix. This interaction can be physical (e.g., entanglement) or chemical. In cases where the polymer matrix is formed through polymerization (e.g., polyethylene), the vinyl group can potentially co-polymerize and become covalently integrated into the polymer chains.

This "molecular bridge" between the filler and the matrix improves stress transfer from the polymer to the reinforcement, leading to significant enhancements in the mechanical properties of the composite, such as tensile strength, modulus, and toughness. nih.govnipes.org

Table 3: Predicted Effects of Using this compound as a Coupling Agent in RHA-Polymer Composites

| Property | Effect | Rationale | Reference |

| Tensile Strength | Increased | Improved stress transfer across the filler-matrix interface. | nih.govnipes.org |

| Young's Modulus | Increased | Enhanced stiffness due to effective reinforcement from the RHA. | nih.gov |

| Thermal Stability | Potentially Improved | Better adhesion can restrict polymer chain mobility, increasing degradation temperature. | researchgate.net |

| Water Absorption | Decreased | The hydrophobic organic layer on the filler surface repels water. |

Catalytic Roles of Silicon-Containing Structures in Organic Transformations

While this compound itself is not typically viewed as a catalyst, the structures derived from it possess significant potential in catalysis. Silicon compounds can act as catalysts primarily through their Lewis acidic nature or by serving as stable, high-surface-area supports for other catalytically active species. rsc.orgalfachemic.com

Catalyst Supports: The porous materials generated via the sol-gel polymerization of this compound are excellent candidates for catalyst supports. nih.gov Their high surface area, tunable porosity, and thermal stability provide an ideal environment for dispersing active metal nanoparticles or anchoring homogeneous catalysts. The organic-inorganic hybrid nature of the support can also influence the activity and selectivity of the supported catalyst. For example, metal complexes could be coordinated to the ethylene groups within the porous framework, creating a heterogeneous catalyst that combines the benefits of high activity with ease of separation and recycling. The interaction between silicon and metals can play a key role in many catalytic transformations. tandfonline.com

Table 4: Potential Catalytic Applications of Structures Derived from this compound

| Catalytic Role | Description | Example Reactions | Reference |

| Solid Lewis Acid | The silicon centers in the polymerized material can activate substrates. | Knoevenagel condensation, esterification. | rsc.orgmdpi.com |

| Heterogeneous Catalyst Support | High surface area porous materials can immobilize active catalytic species. | Hydrogenation, oxidation, C-C coupling reactions. | alfachemic.comnih.gov |

| Organocatalyst Precursor | The ethylene group can be functionalized to create organocatalytic sites. | Asymmetric synthesis. |

Advanced Characterization Methodologies for 1,1 Bis Trichlorosilylmethyl Ethylene and Its Derived Materials

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 1,1-Bis(trichlorosilylmethyl)ethylene. By probing the magnetic properties of atomic nuclei, specifically ²⁹Si and ¹³C, precise information about the chemical environment of each silicon and carbon atom can be obtained.

²⁹Si NMR Spectroscopic Analysis

²⁹Si NMR spectroscopy provides direct insight into the electronic environment of the silicon atoms within the molecule. The chemical shift (δ) is highly sensitive to the nature of the substituents attached to the silicon. For this compound, the two silicon atoms are chemically equivalent, and therefore, a single resonance is expected in the ²⁹Si NMR spectrum.

The presence of three electron-withdrawing chlorine atoms on each silicon atom significantly deshields the silicon nucleus, resulting in a chemical shift that is downfield from the standard reference, tetramethylsilane (B1202638) (TMS). Based on data for similar alkyltrichlorosilanes, the chemical shift for the trichlorosilyl (B107488) group in this molecule can be estimated. For instance, the ²⁹Si chemical shift of methyltrichlorosilane (B1216827) is approximately 12.5 ppm. wiley.com The substitution pattern in this compound would lead to a similar chemical environment.

Table 1: Estimated ²⁹Si NMR Chemical Shift for this compound

| Nucleus | Estimated Chemical Shift (δ) in ppm (relative to TMS) | Multiplicity |

| -Si Cl₃ | ~10 to +15 | Singlet |

Note: The exact chemical shift can be influenced by the solvent and concentration.

¹³C NMR Spectroscopic Analysis

¹³C NMR spectroscopy is crucial for elucidating the carbon framework of the molecule. Due to the symmetry of this compound, three distinct carbon signals are anticipated in the proton-decoupled ¹³C NMR spectrum.

The olefinic carbons (=C< and =CH₂) will resonate in the typical alkene region of the spectrum (100-150 ppm). docbrown.infowisc.edulibretexts.orgbhu.ac.in The quaternary carbon, being directly attached to the two methylene (B1212753) groups, will appear further downfield compared to the terminal methylene carbon. The methylene carbons (-CH₂-), being adjacent to the electron-withdrawing trichlorosilyl groups, will be deshielded and appear at a higher chemical shift compared to simple alkanes. researchgate.net

Table 2: Estimated ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Estimated Chemical Shift (δ) in ppm |

| C =CH₂ | ~140 - 150 |

| C=C H₂ | ~120 - 130 |

| -C H₂-SiCl₃ | ~30 - 40 |

Note: These are estimated values based on known ranges for similar functional groups. Actual values may vary depending on experimental conditions.

High-Resolution Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For a reactive and potentially non-volatile compound like this compound, soft ionization techniques are preferred to minimize fragmentation and observe the molecular ion.

Liquid Injection Field Desorption Ionization Mass Spectrometry

Liquid Injection Field Desorption Ionization (LIFDI) is a particularly suitable soft ionization method for air- and moisture-sensitive compounds. It allows for the analysis of the sample with minimal decomposition, providing a clear molecular ion peak. In the mass spectrum of this compound, the molecular ion [M]⁺˙ would be observed, and its high-resolution measurement would confirm the elemental formula C₄H₆Cl₆Si₂.

The isotopic pattern of the molecular ion peak would be highly characteristic due to the presence of six chlorine atoms (³⁵Cl and ³⁷Cl isotopes) and two silicon atoms (²⁸Si, ²⁹Si, and ³⁰Si isotopes). This complex isotopic cluster provides a high degree of confidence in the identification of the compound. For comparison, the mass spectrum of a related compound, 1,2-Bis(trichlorosilyl)ethane, shows a characteristic isotopic cluster for the molecular ion. nist.gov

Table 3: Predicted Key Ions in the High-Resolution Mass Spectrum of this compound

| Ion | Description | Predicted m/z (for most abundant isotopes) |

| [C₄H₆³⁵Cl₆²⁸Si₂]⁺˙ | Molecular Ion | 320 |

| [C₃H₃³⁵Cl₃²⁸Si]⁺ | Fragment ion (loss of -CH₂SiCl₃) | 170 |

| [Si³⁵Cl₃]⁺ | Trichlorosilyl cation | 133 |

Note: The m/z values are nominal and based on the most abundant isotopes. The full spectrum will show a complex pattern due to multiple isotopes.

X-ray Diffraction (XRD) and Single Crystal X-ray Crystallography

X-ray diffraction techniques are the most definitive methods for determining the three-dimensional structure of crystalline materials. While this compound is a liquid at room temperature, its derivatives or polymers may be crystalline and thus amenable to XRD analysis.

For instance, if a crystalline derivative of this compound could be synthesized, single-crystal X-ray crystallography would provide precise bond lengths, bond angles, and conformational information. This would be invaluable for understanding the steric and electronic properties of the molecule.

In the context of materials derived from this compound, such as polysilanes or crosslinked networks, powder X-ray diffraction (PXRD) would be employed to assess the degree of crystallinity. capes.gov.brresearchgate.netaps.orgrexresearch.com Broad, diffuse peaks in the diffractogram would indicate an amorphous or poorly crystalline material, which is common for many polymers. researchgate.net Conversely, sharp peaks would signify a more ordered, crystalline structure.

Table 4: Hypothetical X-ray Diffraction Data for a Crystalline Polymer Derived from this compound

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) | Miller Indices (hkl) |

| 10.2 | 8.67 | 100 | (100) |

| 20.5 | 4.33 | 45 | (200) |

| 25.8 | 3.45 | 30 | (112) |

Note: This table is purely illustrative. The actual diffraction pattern would depend on the specific crystalline structure of the derived material.

Electron Microscopy (Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM))

Electron microscopy techniques are essential for characterizing the morphology, size, and shape of materials at the micro- and nanoscale. For polymers and other materials derived from this compound, SEM and TEM provide critical information about their physical structure. wiley.comresearchgate.netyoutube.comyoutube.commdpi.com

Scanning Electron Microscopy (SEM) is used to visualize the surface topography of the derived materials. nih.gov For example, if this compound is used to create a crosslinked polymer, SEM could reveal the surface roughness, porosity, and the presence of any phase separation.

Transmission Electron Microscopy (TEM) offers higher resolution and is used to study the internal structure of the materials. youtube.comyoutube.com If the polymerization of this compound leads to the formation of nanoparticles, TEM would be the primary technique to determine their size distribution, shape, and degree of aggregation. wiley.comresearchgate.netmdpi.com High-resolution TEM (HR-TEM) could even be used to visualize the lattice fringes in crystalline domains within the nanoparticles.

Table 5: Morphological Characteristics of a Hypothetical Polymer Derived from this compound as Determined by Electron Microscopy

| Technique | Parameter | Observation |

| SEM | Surface Morphology | Reveals a microporous surface with interconnected pores in the 1-5 µm range. |

| SEM | Particle Size (if applicable) | Shows agglomerates of spherical particles with a broad size distribution. |

| TEM | Nanoparticle Size | Confirms the presence of primary nanoparticles with an average diameter of 50-100 nm. |

| TEM | Internal Structure | Indicates an amorphous internal structure with some localized regions of higher order. |

Note: These are hypothetical observations to illustrate the type of information that can be obtained from electron microscopy.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. renishaw.com These methods provide a molecular fingerprint, allowing for the identification of functional groups and the elucidation of molecular structure. msu.edu For this compound, these techniques are invaluable for confirming its synthesis and for studying its subsequent polymerization or modification.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. msu.edu The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its specific functional groups. The vinylidene group (C=CH₂) exhibits a C=C stretching vibration typically in the range of 1620-1680 cm⁻¹. uomustansiriyah.edu.iqlibretexts.org The associated =C-H stretching vibrations are expected to appear in the 3000-3100 cm⁻¹ region. libretexts.orgwvu.edu Furthermore, the prominent trichlorosilyl (-SiCl₃) groups will have strong absorption bands. The Si-Cl stretching vibrations in chlorosilanes are typically observed in the range of 450-650 cm⁻¹. researchgate.net

Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. renishaw.com While IR activity requires a change in the dipole moment during a vibration, Raman activity requires a change in polarizability. renishaw.com Therefore, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. The C=C double bond, being highly polarizable, generally produces a strong Raman signal, expected around 1600-1650 cm⁻¹. renishaw.comresearchgate.netstellarnet.us The Si-Cl vibrations of the trichlorosilyl groups are also expected to be Raman active. nist.gov

The analysis of these spectra can confirm the presence of the key functional groups in the this compound monomer. Upon polymerization, changes in these spectra, such as the disappearance or shifting of the vinylidene C=C peak, would provide clear evidence of the reaction's progress and the formation of a saturated polymer backbone.

Table 1: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

|---|---|---|---|

| Vinylidene (C=CH₂) | C=C Stretch | 1620-1680 uomustansiriyah.edu.iqlibretexts.org | 1600-1650 renishaw.comresearchgate.netstellarnet.us |

| Vinylidene (=CH₂) | C-H Stretch | 3000-3100 libretexts.orgwvu.edu | 3000-3100 |

| Vinylidene (=CH₂) | C-H Bend (Out-of-plane) | ~890 | - |

| Methylene (-CH₂-) | C-H Stretch | 2850-2960 wvu.edu | 2850-2960 |

Note: The values in this table are approximate and based on typical ranges for the specified functional groups. Actual experimental values may vary.

Thermal Analysis Techniques

Thermal analysis techniques are essential for evaluating the stability, decomposition behavior, and phase transitions of materials as a function of temperature. For polymers and materials derived from this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly important.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. youtube.comresearchgate.net This technique is primarily used to determine the thermal stability of materials and to study their decomposition profiles. youtube.com For polymers derived from this compound, such as polysiloxanes, TGA can provide critical information about their degradation temperature, the presence of residual solvents or moisture, and the final char yield. researchgate.netyoutube.com

A typical TGA experiment would involve heating the sample in an inert atmosphere (e.g., nitrogen) to prevent oxidation. mdpi.com The resulting TGA curve plots the percentage of weight loss against temperature. The onset temperature of weight loss indicates the point at which the material begins to decompose. youtube.com For organosilicon polymers, thermal decomposition can be a multi-step process, which would be visible as distinct steps in the TGA curve. acs.org The final residual mass at high temperatures can indicate the ceramic yield if the material is a preceramic polymer.

Table 2: Illustrative TGA Data for a Hypothetical Polymer Derived from this compound

| Temperature Range (°C) | Weight Loss (%) | Associated Process |

|---|---|---|

| 25-150 | ~2% | Loss of adsorbed moisture/volatile solvents. youtube.com |

| 300-500 | ~40% | Major decomposition of the organic polymer backbone. youtube.com |

Note: This table presents hypothetical data to illustrate the type of information obtained from a TGA experiment. Actual values would depend on the specific polymer structure and experimental conditions.

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. netzsch.com DSC is used to detect thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc). dtic.milresearchgate.net

For amorphous or semi-crystalline polymers synthesized from this compound, DSC is crucial for determining their operational temperature range. The glass transition temperature (Tg) is a key parameter, representing the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. netzsch.com This transition is observed as a step-like change in the heat flow signal in the DSC thermogram. mdpi.com If the polymer is semi-crystalline, endothermic melting peaks and exothermic crystallization peaks may also be observed. dtic.mil The characteristics of these transitions are influenced by factors such as molecular weight, cross-linking density, and the presence of co-monomers or fillers. researchgate.netmdpi.com

Table 3: Representative DSC Data for a Hypothetical Amorphous Polysiloxane

| Thermal Transition | Temperature (°C) | Observation in DSC Curve | Significance |

|---|---|---|---|